A Technical Guide to 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3): Properties, Synthesis, and Applications
A Technical Guide to 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3): Properties, Synthesis, and Applications
Introduction
3-Chloro-6-(2-chlorophenyl)pyridazine is a halogenated heteroaromatic compound featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, including a π-deficient aromatic system and basic nitrogen atoms (pKa ≈ 2.3), allow for diverse, high-affinity interactions with biological targets through hydrogen bonding, chelation, and dipole interactions.[1][2]
The presence of a reactive chloro group at the 3-position and a 2-chlorophenyl substituent at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex chemical entities. Specifically, chloro-pyridazines serve as crucial building blocks for a range of fused heterocyclic systems and substituted derivatives that have shown promise as potent kinase inhibitors (e.g., VEGFR2 inhibitors) and poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for oncological applications.[1][3]
This guide provides a consolidated technical overview of 3-Chloro-6-(2-chlorophenyl)pyridazine, covering its physicochemical properties, established synthetic routes, characteristic reactivity, and its strategic role in modern drug discovery and development for an audience of researchers and chemical synthesis professionals.
Physicochemical and Computed Properties
The fundamental identity and properties of a compound are critical for its application in synthetic chemistry. While extensive experimental physical data for 3-Chloro-6-(2-chlorophenyl)pyridazine is not widely published, its core identifiers and computed properties are well-established.[4]
Table 1: Compound Identifiers for CAS 66549-15-3
| Identifier | Value | Source |
| CAS Number | 66549-15-3 | ChemSynthesis[4] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | ChemSynthesis[4] |
| Molecular Weight | 225.08 g/mol | ChemSynthesis[4] |
| InChIKey | UTCVANDFQGNDKQ-UHFFFAOYSA-N | ChemSynthesis, PubChemLite[4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | PubChemLite[5] |
| MDL Number | MFCD06801338 | ChemSynthesis[4] |
Table 2: Physical Properties for CAS 66549-15-3
| Property | Value | Notes |
| Melting Point | Not Available | Data not found in surveyed literature.[4] For comparison, the related analog 3-Chloro-6-phenylpyridazine melts at 159-161 °C. |
| Boiling Point | Not Available | Data not found in surveyed literature.[4] |
| Density | Not Available | Data not found in surveyed literature.[4] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 224.99808 | 141.7 |
| [M+Na]⁺ | 246.98002 | 152.9 |
| [M-H]⁻ | 222.98352 | 145.0 |
| [M]⁺ | 223.99025 | 144.0 |
| Data sourced from PubChemLite, predicted using CCSbase. This data is invaluable for guiding mass spectrometry-based analysis and compound identification.[5] |
Synthesis and Reactivity
Synthetic Strategy
The primary literature reference for the synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine is the Journal of Heterocyclic Chemistry, 15, p. 881 (1978).[4] While the specific details require consulting the original publication, a common and well-documented pathway for generating 3-chloro-pyridazines involves the chlorination of a corresponding 3(2H)-pyridazinone precursor.
A robust and industrially relevant method for this transformation is a variation of the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) in the presence of a formamide catalyst like N,N-dimethylformamide (DMF).[6] This approach is effective for converting the cyclic amide (lactam) tautomer of the pyridazinone into the desired chloro-pyridazine.
-
Reagent Preparation: In a reaction vessel equipped with a stirrer, thermometer, and condenser, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared and cooled in an ice bath. The POCl₃ acts as both the chlorinating agent and a dehydrating agent.
-
Substrate Addition: The precursor, a 6-aryl-3(2H)-pyridazinone, is added portion-wise to the cold Vilsmeier reagent, ensuring the temperature remains controlled.[6]
-
Reaction: The reaction mixture is then heated, typically to between 75-90°C, and stirred for several hours (e.g., 4-5 hours) to drive the conversion to completion.[6]
-
Workup and Isolation: After cooling, the reaction mixture is carefully quenched by pouring it into ice-cold water. This hydrolyzes the excess POCl₃ and precipitates the crude product. The resulting solid is isolated by filtration, washed with water to remove inorganic salts, and dried.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a dimethylformamide/isopropanol mixture, to yield the final, high-purity 3-chloro-6-aryl-pyridazine.[6]
Core Reactivity
The reactivity of 3-Chloro-6-(2-chlorophenyl)pyridazine is dominated by the electron-deficient nature of the pyridazine ring. This property enhances the susceptibility of the chlorine atom at the C3 position to nucleophilic aromatic substitution (SNAr) . The chlorine atom serves as an excellent leaving group, allowing for the introduction of a wide array of nucleophiles.
This reactivity is the cornerstone of its utility as a synthetic intermediate. Researchers exploit this pathway to introduce amines, hydrazines, thiols, and other functional groups, thereby generating libraries of novel compounds for biological screening.[3][7] Quantum mechanics studies on related chlorodiazines confirm that the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of this reactivity, with significant lobe density at the carbon atom bearing the chloro substituent facilitating nucleophilic attack.[8]
Anticipated Spectral Characterization
While specific, verified spectra for this compound are not available in the public databases searched, its spectral properties can be reliably predicted based on its structure and data from closely related analogs.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-9.2 ppm). Protons on the pyridazine ring are typically deshielded due to the electronegativity of the nitrogen atoms and will appear at the lower field end of this region.[9] The four protons of the 2-chlorophenyl group will also resonate in this aromatic window.
-
¹³C NMR: Approximately 10 distinct signals are expected in the aromatic region (approx. 120-160 ppm), corresponding to the 10 carbon atoms in the molecule, assuming no accidental signal overlap.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster: a peak at M (containing two ³⁵Cl atoms), a more intense peak at M+2 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at M+4 (containing two ³⁷Cl atoms). This pattern is a definitive diagnostic for dichlorinated compounds.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl stretching in the 600-800 cm⁻¹ range.
Applications in Research and Drug Discovery
The true value of 3-Chloro-6-(2-chlorophenyl)pyridazine lies in its role as a strategic building block for creating high-value, biologically active molecules. The pyridazine scaffold is not merely a passive linker but an active pharmacophoric element.
-
Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The pyridazine scaffold is well-suited for this role. By displacing the chloro group with appropriate amine-containing fragments, researchers can construct potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in angiogenesis and cancer progression.[3]
-
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 is a validated therapeutic strategy, particularly for cancers with existing DNA repair deficiencies. Pyridazine-based structures have been successfully developed as PARP-1 inhibitors.[1] This compound provides a direct entry point for synthesizing novel analogs targeting this enzyme.
-
Fused Heterocycle Development: The compound can be elaborated into more complex, fused ring systems like triazolo[4,3-b]pyridazines and imidazo[1,2-b]pyridazines.[3] These fused systems offer rigid, three-dimensional structures that can be optimized for high-affinity binding to protein targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related chloro-pyridazine compounds provides clear guidance on safe handling.
Table 4: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure safety showers and eyewash stations are accessible.[10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10][11] For handling powders, a NIOSH-approved respirator is recommended to avoid dust inhalation. |
| Hazards | Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[12][13] May cause respiratory irritation (H335) if inhaled as a dust.[12] |
| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[11] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Move person to fresh air.[11] Seek medical attention if irritation or symptoms persist. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] |
| Spill & Disposal | For spills, avoid creating dust. Sweep up and place in a suitable, closed container for disposal.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
3-Chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3) is a well-defined chemical intermediate whose value is derived from the strategic placement of its functional groups on the medicinally significant pyridazine core. Its primary utility stems from the reactivity of the C3-chloro substituent towards nucleophilic aromatic substitution, providing a reliable and versatile handle for synthetic elaboration. While detailed experimental data on its physical properties are sparse, its synthetic accessibility and proven application as a precursor to potent biological agents, including kinase and PARP-1 inhibitors, solidify its importance for researchers and professionals in synthetic organic chemistry and drug discovery.
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